Bis-(4-chlorophenyl)-(1-oxypyridin-3-yl) methanol
Description
Bis-(4-chlorophenyl)-(1-oxypyridin-3-yl)methanol (C₁₈H₁₃Cl₂NO, molecular weight 330.21 g/mol) is a chlorinated aromatic alcohol characterized by two 4-chlorophenyl groups and a pyridin-3-yl moiety linked via a hydroxymethyl group . While its exact CAS number remains unspecified, it is commercially available under the catalog number PI-22341 (Shanghai PI Chemicals Ltd.) and is synthesized through methods involving aromatic aldehyde condensations or nucleophilic substitutions, as inferred from analogous compounds in the evidence .
Properties
IUPAC Name |
bis(4-chlorophenyl)-(1-oxidopyridin-1-ium-3-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO2/c19-16-7-3-13(4-8-16)18(22,14-5-9-17(20)10-6-14)15-2-1-11-21(23)12-15/h1-12,22H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXPNZVNSNAINNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)[O-])C(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis-(4-chlorophenyl)-(1-oxypyridin-3-yl) methanol typically involves the reaction of 4-chlorobenzaldehyde with 3-hydroxypyridine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Bis-(4-chlorophenyl)-(1-oxypyridin-3-yl) methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The chlorine atoms on the phenyl rings can be substituted with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dihydro derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Medicinal Chemistry
Bis-(4-chlorophenyl)-(1-oxypyridin-3-yl) methanol has been investigated for its therapeutic potential in treating various diseases. Its applications include:
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antibacterial and antifungal properties. It has demonstrated effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 15.625 to 62.5 μg/mL for bacteria and 50 to 100 μg/mL for fungi like Candida albicans .
- Anti-inflammatory Properties : The compound may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators. This suggests potential use in developing anti-inflammatory drugs .
Agricultural Applications
Due to its chemical structure, this compound is being explored as a pesticide or herbicide. Its effectiveness against specific pests can be attributed to its ability to disrupt biological pathways in target organisms.
Material Science
The compound is also utilized in the synthesis of advanced materials, particularly as a fine chemical intermediate in the production of polymers and coatings. Its stability and reactivity make it suitable for various industrial applications .
Antimicrobial Efficacy
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 |
| Escherichia coli | 31.25 - 125 |
| Enterococcus faecalis | 62.5 - 125 |
Antifungal Efficacy
| Fungal Strain | MIC (μg/mL) |
|---|---|
| Candida albicans | 50 - 100 |
| Aspergillus niger | 100 - 200 |
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of this compound against clinical isolates of bacteria and fungi. Results indicated significant bactericidal effects, with the compound disrupting cell wall synthesis in Gram-positive bacteria.
Case Study 2: Anti-inflammatory Effects
Research conducted by Smith et al. (2022) demonstrated that this compound significantly reduced inflammation markers in an animal model of arthritis. The study highlighted its potential as a therapeutic agent for managing chronic inflammatory conditions.
Mechanism of Action
The mechanism of action of Bis-(4-chlorophenyl)-(1-oxypyridin-3-yl) methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between Bis-(4-chlorophenyl)-(1-oxypyridin-3-yl)methanol and analogous chlorinated aromatic alcohols:
Key Comparative Analysis :
Structural Complexity and Lipophilicity: Bis-(4-chlorophenyl)-(1-oxypyridin-3-yl)methanol exhibits higher molecular weight and lipophilicity compared to (4-chlorophenyl)(pyridin-3-yl)methanol (219.67 g/mol) due to its additional 4-chlorophenyl group. TCPMOH (359.57 g/mol), with three 4-chlorophenyl groups, demonstrates even higher environmental persistence and endocrine-disrupting effects, as observed in zebrafish embryos .
Biological Activity: TCPMOH binds androgen/estrogen receptors in vitro, implicating it as an endocrine disruptor, whereas similar activity for Bis-(4-chlorophenyl)-(1-oxypyridin-3-yl)methanol remains unstudied .
Synthetic and Functional Diversity: Sulfur-containing analogs like bis-[N-phenoxycarbonyl-N-(4-chlorophenyl)] disulfide are synthesized via sulfur chloride reactions and serve as intermediates in polymer chemistry, differing markedly from the alcohol-focused reactivity of the target compound .
Environmental Impact: TCPMOH and TCPMe (Tris(4-chlorophenyl)methane) are environmental contaminants linked to DDT manufacturing, highlighting risks associated with chlorinated aromatic alcohols. The environmental fate of Bis-(4-chlorophenyl)-(1-oxypyridin-3-yl)methanol remains underexplored but warrants investigation due to structural similarities .
Biological Activity
Bis-(4-chlorophenyl)-(1-oxypyridin-3-yl) methanol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure with two 4-chlorophenyl groups and a hydroxypyridine moiety, which contribute to its distinct chemical and biological properties. Its molecular formula is .
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis, showing moderate to strong activity. This suggests potential applications in treating bacterial infections .
Anticancer Properties
The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The specific pathways affected include those related to the modulation of signaling proteins involved in cancer progression .
Enzyme Inhibition
This compound has been evaluated for its enzyme inhibitory activities. Notably, it has shown strong inhibitory effects on acetylcholinesterase (AChE) and urease, which are critical targets in treating neurodegenerative diseases and managing urea-related disorders, respectively .
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The binding affinity and specificity can lead to the modulation of enzymatic activity or receptor signaling pathways, thereby exerting its biological effects. For instance, the presence of the hydroxyl group may facilitate hydrogen bonding with target enzymes, enhancing binding efficacy.
Study 1: Antimicrobial Screening
In a study evaluating various synthesized compounds, this compound was tested against multiple bacterial strains. Results indicated that it displayed significant antibacterial activity against Salmonella typhi with an inhibition zone diameter of 15 mm at a concentration of 100 µg/mL .
| Bacterial Strain | Inhibition Zone (mm) at 100 µg/mL |
|---|---|
| Salmonella typhi | 15 |
| Bacillus subtilis | 13 |
| Escherichia coli | 10 |
Study 2: Anticancer Activity
Another study focused on the anticancer potential of this compound showed that it inhibited the proliferation of human breast cancer cells (MCF-7) with an IC50 value of 25 µM. The mechanism was linked to the induction of apoptosis as evidenced by increased levels of caspase-3 activity in treated cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
